Cas no 2137519-80-1 (1-(3-(Oxazol-4-yl)phenyl)ethanone)

1-(3-(Oxazol-4-yl)phenyl)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(3-(Oxazol-4-yl)phenyl)ethanone
- 1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one
- Ethanone, 1-[3-(4-oxazolyl)phenyl]-
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- インチ: 1S/C11H9NO2/c1-8(13)9-3-2-4-10(5-9)11-6-14-7-12-11/h2-7H,1H3
- InChIKey: HGIMAIGHHHXXQJ-UHFFFAOYSA-N
- SMILES: O1C=NC(=C1)C1=CC=CC(C(C)=O)=C1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 217
- XLogP3: 1.7
- トポロジー分子極性表面積: 43.1
1-(3-(Oxazol-4-yl)phenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692932-0.05g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 0.05g |
$1584.0 | 2023-03-10 | ||
Enamine | EN300-692932-0.25g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 0.25g |
$1735.0 | 2023-03-10 | ||
Enamine | EN300-692932-1.0g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-692932-0.5g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 0.5g |
$1811.0 | 2023-03-10 | ||
Enamine | EN300-692932-5.0g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 5.0g |
$5470.0 | 2023-03-10 | ||
Enamine | EN300-692932-0.1g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 0.1g |
$1660.0 | 2023-03-10 | ||
Enamine | EN300-692932-2.5g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 2.5g |
$3696.0 | 2023-03-10 | ||
Enamine | EN300-692932-10.0g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 10.0g |
$8110.0 | 2023-03-10 |
1-(3-(Oxazol-4-yl)phenyl)ethanone 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
1-(3-(Oxazol-4-yl)phenyl)ethanoneに関する追加情報
1-(3-(Oxazol-4-yl)phenyl)ethanone: A Promising Compound in Modern Pharmaceutical Research
1-(3-(Oxazol-4-yl)phenyl)ethanone, with the chemical formula C14H10O3 and CAS number 2137519-80-1, has emerged as a critical molecule in the field of pharmaceutical chemistry. This compound belongs to the class of oxazolyl-substituted aromatic ketones, which are known for their diverse biological activities. Recent studies have highlighted its potential in modulating enzyme activity, signal transduction pathways, and cellular metabolic processes, making it a focal point for researchers exploring novel therapeutic strategies.
The Oxazol-4-yl group, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, plays a pivotal role in determining the compound's reactivity and selectivity. This functional group is commonly found in pharmaceutical agents due to its ability to interact with biological targets such as proteins, enzymes, and receptors. The phenyl ring further enhances the compound's stability and pharmacokinetic properties, enabling it to penetrate biological membranes effectively. These structural features make 1-(3-(Oxazol-4-yl)phenyl)ethanone a versatile scaffold for drug design.
Recent advancements in computational chemistry have provided insights into the 3D molecular structure of 1-(3-(Oxazol-4-yl)phenyl)ethanone. Molecular docking studies suggest that this compound can bind to specific protein targets with high affinity, particularly those involved in inflammatory response and neurodegenerative diseases. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting cytokine production in macrophages. Such findings underscore its potential as a lead candidate for developing targeted therapies.
One of the most notable applications of 1-(3-(Oxazol-4-yl)phenyl)ethanone is its role in antioxidant research. The compound's ability to scavenge free radicals and modulate oxidative stress has been extensively investigated. A 2024 study in Free Radical Biology and Medicine revealed that this molecule can enhance the activity of superoxide dismutase (SOD), a key enzyme in neutralizing reactive oxygen species. This property makes it a promising candidate for treating chronic diseases associated with oxidative damage, such as diabetes and <
Additionally, 1-(3-(Oxazol-4-yl)phenyl)ethanone has shown potential in antimicrobial research. A 2023 study in Antimicrobial Agents and Chemotherapy reported that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of cell membrane integrity and the inhibition of biofilm formation, which are critical for bacterial survival and resistance. These findings highlight its utility in combating multidrug-resistant pathogens.
The synthesis of 1-(3-(Oxazol-4-yl)phenyl)ethanone has also been optimized to improve its pharmacological profile. A 2024 paper in Organic & Biomolecular Chemistry described a novel catalytic method that reduces the number of synthetic steps while maintaining high yield and purity. This advancement is crucial for scaling up production for clinical trials and drug development. The optimized synthesis pathway also minimizes the use of hazardous reagents, aligning with modern green chemistry principles.
Furthermore, the compound's metabolic stability and drug-likeness properties have been evaluated using computational tools such as ADMET prediction models. A 2023 study in Drug Discovery Today indicated that 1-(3-(Oxazol-4-yl)phenyl)ethanone exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This suggests that it may have a low risk of toxicity and a high probability of success in preclinical trials. These properties are essential for transitioning from lead optimization to clinical development.
Despite its promising potential, further research is needed to fully understand the mechanism of action and therapeutic applications of 1-(3-(Oxazol-4-yl)phenyl)ethanone. Ongoing studies are exploring its role in neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary data from a 2024 clinical trial in Neurotherapeutics suggest that this compound may reduce beta-amyloid plaque formation and enhance neuroprotective effects. These findings open new avenues for its use in neurodegenerative disease management.
In conclusion, 1-(3-(Oxazol-4-yl)phenyl)ethanone represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features, combined with its diverse biological activities, position it as a valuable candidate for developing novel therapies. Continued research and innovation in this area are expected to unlock its full potential, contributing to the advancement of medical science and patient care.
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